molecular formula C19H22O5 B11829963 1,3-Bis(3,4-dimethoxyphenyl)propan-2-one CAS No. 6704-25-2

1,3-Bis(3,4-dimethoxyphenyl)propan-2-one

Cat. No.: B11829963
CAS No.: 6704-25-2
M. Wt: 330.4 g/mol
InChI Key: SCKCUJAVKIVTSL-UHFFFAOYSA-N
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Description

1,3-Bis(3,4-dimethoxyphenyl)propan-2-one is a symmetric diarylketone featuring two 3,4-dimethoxyphenyl groups attached to the central carbonyl group. The 3,4-dimethoxy substituents are pharmacologically significant, as seen in curcumin analogs and spasmolytic agents, suggesting possible bioactivity for this compound .

Properties

CAS No.

6704-25-2

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

1,3-bis(3,4-dimethoxyphenyl)propan-2-one

InChI

InChI=1S/C19H22O5/c1-21-16-7-5-13(11-18(16)23-3)9-15(20)10-14-6-8-17(22-2)19(12-14)24-4/h5-8,11-12H,9-10H2,1-4H3

InChI Key

SCKCUJAVKIVTSL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)CC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(3,4-dimethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of 1,3-Bis(3,4-dimethoxyphenyl)propan-2-one may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3,4-dimethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(3,4-dimethoxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-Bis(3,4-dimethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3,4-Dimethoxyphenyl)propan-2-one

  • Structure : Single 3,4-dimethoxyphenyl group attached to propan-2-one.
  • Molecular Formula : C₁₁H₁₄O₃; MW: 194.23 .
  • Applications: Key intermediate in synthesizing spasmolytic agents like 1,3-disubstituted 3,4-dihydroisoquinolines and amides (e.g., 2-amino-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide) .
  • Pharmacology : Derivatives exhibit smooth muscle relaxant and anti-inflammatory effects, mimicking mebeverine and papaverine .

1,3-Bis(4-bromophenyl)-2-propanone

  • Structure : Two 4-bromophenyl groups attached to propan-2-one.
  • Molecular Formula : C₁₅H₁₂Br₂O; MW: 376.07 .
  • Applications : Primarily used as a chemical reagent (purity >99%) .

Curcumin Analogs (TMC and DMCHC)

  • Structure : β-Diketone backbone with 3,4-dimethoxyphenyl groups.
  • Molecular Formula :
    • TMC: C₂₅H₂₆O₆; MW: 422.47
    • DMCHC: C₂₇H₃₀O₆; MW: 450.52 .
  • Pharmacology : Potent DNMT1 inhibitors with improved metabolic stability over curcumin. The β-diketone moiety is critical for enzyme inhibition .
  • Key Differences : Extended conjugation and diketone structure differentiate these from propan-2-one derivatives, influencing bioavailability and target specificity.

3-(3,4-Dimethoxyphenyl)pentan-2-one

  • Structure : Pentan-2-one backbone with a single 3,4-dimethoxyphenyl group.
  • Molecular Formula : C₁₃H₁₈O₃; MW: 222.28 .
  • Applications : Pharmaceutical intermediate; longer alkyl chain may enhance lipophilicity compared to propan-2-one derivatives .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight Key Substituents Bioactivity/Application Evidence Source
1,3-Bis(3,4-dimethoxyphenyl)propan-2-one C₁₉H₂₂O₅ 330.38 Two 3,4-dimethoxy groups Hypothesized spasmolytic/DNMT1 inhibition (inferred) N/A (extrapolated)
1-(3,4-Dimethoxyphenyl)propan-2-one C₁₁H₁₄O₃ 194.23 One 3,4-dimethoxy group Precursor to spasmolytic agents
1,3-Bis(4-bromophenyl)-2-propanone C₁₅H₁₂Br₂O 376.07 Two 4-bromo groups Chemical reagent
TMC (Curcumin analog) C₂₅H₂₆O₆ 422.47 β-Diketone, two 3,4-dimethoxy groups DNMT1 inhibition

Pharmacological and Industrial Relevance

  • Spasmolytic Potential: Derivatives of mono-aryl propan-2-one exhibit smooth muscle relaxation, suggesting the bis-aryl compound could amplify this effect through increased receptor affinity .
  • Chemical Stability: The bis-aryl structure may improve metabolic stability compared to mono-substituted analogs, addressing issues like rapid in vivo degradation seen in curcuminoids .

Biological Activity

1,3-Bis(3,4-dimethoxyphenyl)propan-2-one, also known by its CAS number 6704-25-2, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1,3-Bis(3,4-dimethoxyphenyl)propan-2-one features two 3,4-dimethoxyphenyl groups attached to a propan-2-one backbone. The presence of methoxy groups enhances the compound's lipophilicity, which may facilitate better membrane penetration and bioavailability.

PropertyValue
Molecular FormulaC19_{19}H22_{22}O4_{4}
Molecular Weight314.38 g/mol
CAS Number6704-25-2

The biological activity of 1,3-bis(3,4-dimethoxyphenyl)propan-2-one is thought to involve several mechanisms:

  • Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress.
  • Antimicrobial Properties : Research suggests potential antimicrobial effects against various bacterial strains. The compound's structure may facilitate interactions with microbial membranes or essential metabolic pathways.
  • Neurotransmitter Interaction : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. This interaction could be attributed to its structural similarity to known neurotransmitters.

Antioxidant Activity

A study evaluated the antioxidant capacity of various bis-substituted phenyl compounds, including 1,3-bis(3,4-dimethoxyphenyl)propan-2-one. The results indicated a significant reduction in free radical formation in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Antimicrobial Activity

In a comparative study on antimicrobial agents, 1,3-bis(3,4-dimethoxyphenyl)propan-2-one demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics used in the study .

Neuropharmacological Effects

Research focusing on the neuropharmacological profile of similar compounds indicated that they could modulate serotonin and dopamine receptors. This suggests that 1,3-bis(3,4-dimethoxyphenyl)propan-2-one might have implications in treating mood disorders or neurodegenerative diseases .

Comparative Analysis with Related Compounds

The biological activities of 1,3-bis(3,4-dimethoxyphenyl)propan-2-one can be compared with other structurally similar compounds:

Compound NameCAS NumberBiological Activity

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